molecular formula C7H4ClF3S B2560604 4-Chloro-2-(trifluoromethyl)benzenethiol CAS No. 18904-34-2

4-Chloro-2-(trifluoromethyl)benzenethiol

Cat. No.: B2560604
CAS No.: 18904-34-2
M. Wt: 212.61
InChI Key: GKSJQTNCPAVEEG-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H4ClF3S. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzenethiol typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with sulfur sources. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a thiol group.

    2-Amino-4-chlorobenzenethiol: Contains an amino group and a thiol group but lacks the trifluoromethyl group.

    4-Chloro-3-(trifluoromethyl)benzenethiol: Similar structure with the trifluoromethyl group in a different position.

Uniqueness

4-Chloro-2-(trifluoromethyl)benzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSJQTNCPAVEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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